![molecular formula C19H17NO3 B5572132 N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5572132.png)
N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Agrochemicals and Herbicides
EMPC plays a crucial role in the industrial production of (S)-metolachlor , an agrochemical herbicide. The hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, using a mixture of [IrCl(COD)]2, (R,SFc)-Xyliphos, NBu4I, and acetic acid, achieves this transformation. The challenging reduction across the sterically crowded carbon–nitrogen double bond is essential for large-scale production . Researchers continue to explore its potential in crop protection and weed control.
Enantioselective Synthesis of Chiral Amines
Chiral amines find applications in pharmaceuticals and agrochemicals. EMPC contributes to the installation of chiral centers through metal-catalyzed asymmetric reduction. Catalysts facilitating asymmetric direct hydrogenation (ADH) across the carbon–nitrogen double bond (C=N) are highly sought after. EMPC’s unique properties make it a candidate for enantioselective amine synthesis .
Enzyme-Catalyzed Kinetic Resolution
Researchers have investigated EMPC’s potential in kinetic resolution processes. For instance, lipase B from Candida antarctica (CalB) can be employed to produce (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester. Rational enhancements in this process aim to improve enantioselectivity and overall efficiency .
Mechanism of Action
Target of Action
It’s structurally similar to metolachlor , a herbicide that primarily targets the enzymes involved in the synthesis of proteins and chlorophyll in plants .
Mode of Action
Considering its structural similarity to metolachlor , it might share a similar mode of action. Metolachlor acts by inhibiting the elongase and the geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway . This inhibition disrupts the normal growth processes of the target plants .
Biochemical Pathways
Metolachlor, a structurally similar compound, affects the gibberellin pathway in plants . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence .
Pharmacokinetics
Acetochlor, a similar compound, is moderately soluble in water and quite volatile .
Result of Action
Metolachlor, a structurally similar compound, has been shown to decrease the growth of liver cells at environmentally relevant levels without causing cell death by either necrosis or apoptosis . This suggests that the decrease in cell number after low-level Metolachlor exposure is most likely due to an alteration in the cell cycle .
Action Environment
Acetochlor, a similar compound, has been found to accumulate in both soil and water, resulting in environmental hazards, especially in aquatic niches . It is slowly degraded in the natural environment .
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-13-9-6-7-12(2)17(13)20-18(21)15-11-14-8-4-5-10-16(14)23-19(15)22/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWHCJARMXUOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.